N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoline and pyridazine moieties, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple aromatic rings and functional groups. The quinoline and pyridazine rings would contribute to the compound’s aromaticity and potentially its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling and melting points .Scientific Research Applications
Antimicrobial Applications
Compounds with structural similarities to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide have demonstrated notable antimicrobial activities. For instance, novel quinoline incorporated 1,3-thiazinan-4-one derivatives have shown significant antibacterial activity against pathogenic bacterial strains, antitubercular activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum, with some compounds exhibiting excellent activity compared to first-line drugs (Umamatheswari & Sankar, 2017).
Antitumor and Immunomodulatory Effects
Quinoline derivatives have also been studied for their antitumor effects. Linomide, a quinoline 3-carboxamide, has demonstrated antitumor effects against various prostatic cancers in rats, highlighting its potential for treating cancers with diverse characteristics. These effects are observed in vivo and involve a cytotoxic response of the cancer cells, leading to retardation of growth rates in primary and metastatic lesions (Ichikawa et al., 1992).
Interaction with Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives have been investigated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds have shown high specific binding to PBR in various organs, suggesting their utility in imaging studies related to inflammation and neurodegenerative diseases (Matarrese et al., 2001).
Electrochemical, Photocatalytic, and Magnetic Properties
Research on quinoline-imidazole-monoamide ligands and their complexes has revealed improved electrocatalytic activities, including reduction properties of inorganic bromate, nitrite, hydrogen peroxide, and oxidation properties of ascorbic acid. These complexes also possess photocatalytic properties for degrading organic dyes and exhibit magnetic behavior, demonstrating their potential for various applications in materials science (Li et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-25-20(26)13-12-18(24-25)15-6-9-16(10-7-15)22-21(27)19-11-8-14-4-2-3-5-17(14)23-19/h2-13H,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYUERTVLZDYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.